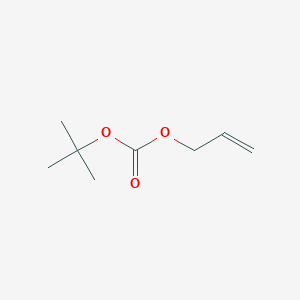

Allyl tert-butyl carbonate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDRYKDDGFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458257 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70122-89-3 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Allyl tert-Butyl Carbonate

Abstract

Allyl tert-butyl carbonate is a pivotal reagent in modern organic synthesis, valued for its role as a superior precursor in palladium-catalyzed allylic substitution reactions. Its unique structure allows for the generation of a π-allyl palladium intermediate under mild, neutral conditions, liberating carbon dioxide and a sterically hindered, non-nucleophilic tert-butoxide anion, which effectively minimizes common side reactions. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, designed for researchers and drug development professionals. We delve into the causality behind optimized synthetic protocols, present detailed methodologies for rigorous spectroscopic characterization, and illustrate its mechanistic utility in carbon-carbon and carbon-heteroatom bond formation.

Introduction: The Strategic Advantage of this compound

In the landscape of synthetic organic chemistry, the precise and efficient formation of chemical bonds is paramount. Allylic substitution reactions, particularly those catalyzed by palladium complexes, represent a powerful tool for constructing complex molecular architectures.[1] The choice of the allylic precursor is critical to the success of these transformations. This compound has emerged as a reagent of distinction due to the key advantages it confers upon these reactions.[2]

Unlike simpler allylic carbonates (e.g., methyl or ethyl), its reaction under palladium catalysis generates tert-butoxide upon decarboxylation.[2] This bulky, weakly nucleophilic base minimizes the formation of undesired ether byproducts, leading to cleaner reactions and higher yields.[2] This property allows for a broader substrate scope, including those with sensitive functional groups that would not tolerate harsher conditions or more nucleophilic environments.[2] This guide will illuminate the practical synthesis of this valuable reagent and the analytical workflows required to validate its purity and structure.

Synthesis: A Modern Approach Using Di-tert-butyl Dicarbonate

While classical methods for carbonate synthesis exist, an optimized and straightforward approach utilizes di-tert-butyl dicarbonate (Boc₂O) and allyl alcohol. This method avoids the use of hazardous reagents like phosgene or allyl chloroformate and offers high yields of the desired product.[2]

Causality of Reagent Selection

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a stable, crystalline solid that is easy to handle and serves as an excellent electrophile for introducing the tert-butoxycarbonyl (Boc) group.[3][4] It is a safer alternative to highly toxic and gaseous phosgene-derived reagents. Its reaction with alcohols provides the corresponding tert-butyl carbonate.[5][6]

-

Allyl Alcohol: The nucleophilic partner in the reaction, providing the essential allyl moiety.

-

4-(N,N-Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst. DMAP accelerates the reaction by first reacting with Boc₂O to form a more reactive intermediate, tert-butoxycarbonylpyridinium salt. This intermediate is then readily attacked by the less nucleophilic allyl alcohol. This catalytic cycle significantly increases the reaction rate compared to using a non-nucleophilic base alone.

Reaction Mechanism & Workflow

The synthesis proceeds via a DMAP-catalyzed acylation of allyl alcohol with Boc₂O.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Allyl alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-(N,N-Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous dichloromethane.

-

Add allyl alcohol, di-tert-butyl dicarbonate, and DMAP to the solvent.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (allyl alcohol) is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a colorless liquid.

Rigorous Characterization of this compound

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive structural profile.

Caption: Spectroscopic workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the molecule.[7] The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: NMR Spectroscopic Data for this compound

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~5.95 | ddt | -O-CH₂-CH =CH₂ |

| ~5.33 | dq | -O-CH₂-CH=CH ₂ (trans) | |

| ~5.25 | dq | -O-CH₂-CH=CH ₂ (cis) | |

| ~4.58 | dt | -O-CH ₂-CH=CH₂ | |

| ~1.48 | s | -O-C(CH ₃)₃ | |

| ¹³C NMR | ~152.8 | - | Carbonyl (C =O) |

| ~132.5 | - | -O-CH₂-C H=CH₂ | |

| ~118.5 | - | -O-CH₂-CH=C H₂ | |

| ~81.8 | - | -O-C (CH₃)₃ | |

| ~67.5 | - | -O-C H₂-CH=CH₂ | |

| ~27.7 | - | -O-C(C H₃)₃ |

Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency. Data is compiled from typical values found in chemical databases.[8][9]

-

¹H NMR Insights: The spectrum clearly shows the two distinct moieties. The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.48 ppm. The five protons of the allyl group show a characteristic pattern in the vinyl region (5.2-6.0 ppm) and as a doublet of triplets around 4.58 ppm for the methylene group attached to the carbonate oxygen.[8]

-

¹³C NMR Insights: The spectrum confirms the presence of all eight carbon atoms. Key signals include the carbonate carbonyl carbon around 152.8 ppm, the quaternary carbon of the tert-butyl group at ~81.8 ppm, and the unique signals for the three different carbons of the allyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbonate group.[10][11]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2980 | Medium-Strong | C-H Stretch | Alkane (tert-butyl) |

| ~1745 | Very Strong | C=O Stretch | Carbonate |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1250 & ~1150 | Strong | C-O Stretch | Carbonate (O-C-O) |

Data compiled from typical values for carbonates and alkenes.[12]

The intense peak around 1745 cm⁻¹ is definitive evidence for the carbonate functional group.[12] The presence of both sp³ C-H stretches (below 3000 cm⁻¹) and sp² C-H stretches (above 3000 cm⁻¹) further supports the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13]

-

Molecular Ion: The molecular formula is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol . In techniques like GC-MS with electron ionization (EI), the molecular ion peak (M⁺) at m/z 158 may be weak or absent.

-

Key Fragmentation: A dominant fragmentation pathway for tert-butyl containing compounds is the loss of the highly stable tert-butyl carbocation. This results in a prominent base peak at m/z 57 , corresponding to [C(CH₃)₃]⁺.[14] This is a highly characteristic feature in the mass spectrum of this compound. Other fragments corresponding to the loss of isobutylene (m/z 102) or the allyl group may also be observed.

Application in Palladium-Catalyzed Allylation

The primary utility of this compound is as an electrophile in palladium-catalyzed substitution reactions, often referred to as the Tsuji-Trost reaction.[1][15] The process allows for the allylation of a wide range of soft nucleophiles (e.g., malonates, amines, phenols).

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) catalyst, such as Pd(PPh₃)₄.

Caption: Mechanism of Palladium-catalyzed decarboxylative allylation using ATBC.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl carbonate, forming a π-allyl palladium(II) intermediate.

-

Decarboxylation: The carbonate counter-ion readily loses carbon dioxide (CO₂) to form a tert-butoxide anion. This irreversible step drives the reaction forward.

-

Nucleophilic Attack: The nucleophile attacks the π-allyl ligand.

-

Reductive Elimination: The allylated product is released, regenerating the Pd(0) catalyst to continue the cycle.

The generation of the non-nucleophilic tert-butoxide is the key advantage, as it does not compete with the intended nucleophile, leading to a cleaner reaction profile.[2]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16][17]

-

Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

Conclusion

This compound is a superior reagent for palladium-catalyzed allylation reactions, offering significant advantages in terms of reaction cleanliness and yield. Its synthesis from readily available and safe starting materials via a DMAP-catalyzed pathway is efficient and scalable. Rigorous characterization using a suite of spectroscopic techniques—NMR for structural framework, IR for functional group identification, and MS for molecular weight and fragmentation analysis—is essential for ensuring the quality required for high-stakes applications in research and development. The mechanistic understanding of its role in catalysis continues to drive innovation in the synthesis of complex molecules.

References

- Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162.

-

PubChem. (n.d.). Allyl-t-butylcarbonate. National Center for Biotechnology Information. [Link]

-

Pope, B. M., & Tarbell, D. S. (1972). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 52, 134. [Link]

-

The Royal Society of Chemistry. (n.d.). Formation of Allylated Quaternary Carbon Centers via C–O/C–O Bond Fragmentation of Oxalates and Allyl Carbonates. [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

-

PubChemLite. (n.d.). Allyl-t-butylcarbonate (C8H14O3). [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

-

Tsuji, J. (1986). New synthetic reactions of allyl alkyl carbonates, allyl β-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Accounts of Chemical Research, 19(6), 186–192. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

-

Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580–9588. [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4356-4363. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

-

Kell, D. B., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Nature Protocols, 1(1), 1-19. [Link]

-

de Faria, E. H., et al. (2015). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 26(9), 1930-1936. [Link]

Sources

- 1. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]

- 6. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(70122-89-3) 1H NMR spectrum [chemicalbook.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Allyl Tert-Butyl Carbonate in Palladium-Catalyzed Reactions

Executive Summary

Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Within this class of reactions, the use of allyl tert-butyl carbonates as electrophilic partners offers distinct mechanistic advantages, primarily through a decarboxylative pathway that proceeds under mild, neutral conditions. This guide provides an in-depth analysis of the core catalytic cycle, explores the critical factors influencing reaction outcomes, and presents practical methodologies for researchers in synthetic chemistry and drug development. We will dissect the mechanistic nuances, from the initial oxidative addition to the pivotal decarboxylation step, offering insights grounded in established principles and supported by authoritative literature.

Introduction: The Advantage of a Decarboxylative Pathway

The Tsuji-Trost reaction, first reported by Jiro Tsuji and later expanded by Barry M. Trost, represents a powerful method for allylic functionalization.[1][2] A typical Tsuji-Trost reaction involves the coupling of an allyl electrophile with a nucleophile, where the electrophile is activated by a leaving group such as acetate or a halide.[1][3] While effective, these classic approaches often require the addition of an external base to generate the active nucleophile, which can introduce compatibility issues with sensitive functional groups.

Allyl tert-butyl carbonates emerge as elegant solutions to this challenge. Their participation in palladium catalysis triggers a decarboxylative allylation, a process distinguished by the in situ generation of a nucleophile following the departure of the leaving group.[3][4] This pathway obviates the need for an external base, broadening the reaction's scope and enhancing its functional group tolerance under neutral conditions.[5]

The Core Mechanism: A Step-by-Step Dissection

The catalytic cycle for the palladium-catalyzed reaction of allyl tert-butyl carbonate is a sequence of well-defined organometallic transformations. The journey from starting materials to product is governed by the interplay between the palladium catalyst, the allylic substrate, and the nucleophile.

Step 1: Oxidative Addition and Formation of the η³-Allyl Palladium(II) Complex

The cycle commences with a low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst or from a Pd(0) source like Pd(PPh₃)₄.[6] This electron-rich metal center coordinates to the alkene of the this compound.[2][7] This initial coordination facilitates the oxidative addition , where the palladium atom inserts into the carbon-oxygen bond of the carbonate, displacing it as a leaving group.[2][6]

This key step proceeds with inversion of stereochemistry at the carbon center and forms the pivotal intermediate of the reaction: a cationic η³-allyl palladium(II) complex.[1][6][8] The tert-butyl carbonate anion serves as the counterion to this complex.[8][9] Studies have shown this oxidative addition to be a reversible process.[8][9]

Step 2: Decarboxylation and In Situ Nucleophile Generation

Once formed, the tert-butyl carbonate anion is unstable and readily undergoes decarboxylation , losing carbon dioxide (CO₂) to generate a highly reactive tert-butoxide anion. It is this step that defines the uniqueness of the carbonate leaving group. The tert-butoxide then acts as an internal base, deprotonating a pronucleophile present in the reaction mixture to generate the active nucleophile in situ.

This stands in contrast to reactions with leaving groups like acetate, where the departing anion is a weaker base and typically requires an external base to activate the nucleophile.

Step 3: Nucleophilic Attack

The newly formed nucleophile attacks the η³-allyl palladium(II) complex. The regioselectivity of this attack is a critical aspect of the Tsuji-Trost reaction. Generally, for unsymmetrical allyl systems, the nucleophile preferentially attacks the less sterically hindered terminus of the allyl fragment to yield the linear product.[1][4] This selectivity can, however, be influenced by the electronic properties of the ligands on the palladium and the nature of the nucleophile itself.[7]

The stereochemistry of this step depends on the nature of the nucleophile:

-

"Soft" Nucleophiles (e.g., malonates, pKa < 25): These attack the allyl ligand directly from the face opposite to the palladium metal (an "outer-sphere" attack). This results in a second inversion of stereochemistry.[2][6]

-

"Hard" Nucleophiles (e.g., organometallics, pKa > 25): These may first coordinate to the palladium center and then attack the allyl group in a reductive elimination step (an "inner-sphere" pathway), which results in retention of stereochemistry at the point of attack.[2][7]

When a "soft" nucleophile is used, the overall stereochemical outcome is a net retention of configuration from the starting allyl carbonate, resulting from a double inversion (inversion at oxidative addition, followed by inversion at nucleophilic attack).[2]

Visualizing the Catalytic Cycle

The entire process can be visualized as a catalytic cycle, emphasizing the regeneration of the active Pd(0) catalyst.

Causality Behind Experimental Choices

The success of a palladium-catalyzed allylation hinges on the careful selection of ligands, solvents, and catalyst precursors. These choices are not arbitrary; they directly influence the kinetics and selectivity of the core mechanism.

The Critical Role of Ligands

Phosphine ligands are essential components, and their electronic and steric properties profoundly impact the reaction.[10][11]

-

Electron-Donating Ligands (e.g., PCy₃, P(t-Bu)₃): These ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) catalyst accelerates the rate-limiting oxidative addition step.[10][11] Furthermore, they can increase the electron density on the allyl moiety of the η³-allyl complex, which can influence the rate of nucleophilic attack.[10]

-

Electron-Withdrawing Ligands (e.g., P(OPh)₃): These ligands decrease the electron density on palladium, which can slow down oxidative addition.[10][11]

-

Bidentate "Chiral" Ligands (e.g., Trost Ligands, PHOX): In asymmetric catalysis, the geometry and chirality of the ligand are paramount. They create a chiral pocket around the palladium center, which allows for the differentiation between the two enantiotopic faces of the nucleophile or the two termini of the allyl intermediate, leading to high enantioselectivity.[1][12]

| Ligand Type | Key Property | Impact on Mechanism | Typical Ligand |

| Electron-Rich Monodentate | Strong σ-donor | Accelerates oxidative addition | PCy₃ |

| Electron-Poor Monodentate | Strong π-acceptor | Slows oxidative addition | P(OPh)₃ |

| Bidentate Phosphine | Chelation, Defined Bite Angle | Stabilizes intermediates, controls selectivity | dppe, BINAP |

| Chiral Bidentate | Asymmetric Environment | Induces enantioselectivity | Trost Ligand |

Solvent Effects

The choice of solvent can influence the solubility of the catalyst and reagents, as well as the stability of charged intermediates. Aprotic solvents like tetrahydrofuran (THF), dioxane, or toluene are commonly employed.[13] The polarity of the solvent can affect the ionization step and the subsequent nucleophilic attack, particularly the equilibrium between tight-ion pairs and solvent-separated ion pairs of the η³-allyl palladium(II) complex and its counterion.

Experimental Protocol: A Self-Validating System

The following protocol for a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) serves as a practical example.[13] Each step is designed to ensure reproducibility and validate the reaction's progression.

Model Reaction: Asymmetric Alkylation of an Allyl Enol Carbonate

This protocol details the synthesis of an α-quaternary ketone, a valuable motif in medicinal chemistry.[13]

Workflow Visualization

Step-by-Step Methodology

-

System Preparation: A flame-dried Schlenk flask is evacuated and backfilled with argon three times to ensure an inert atmosphere. This is critical as Pd(0) species are oxygen-sensitive.

-

Reagent Charging: To the flask, add the allyl enol carbonate substrate (1.0 equiv), followed by the chiral phosphinooxazoline (PHOX) ligand (0.003 equiv, 0.3 mol%).

-

Catalyst Precursor Addition: Add Palladium(II) acetate (Pd(OAc)₂; 0.0015 equiv, 0.15 mol%). The use of a Pd(II) precatalyst is common, as it is reduced in situ to the active Pd(0) catalyst.

-

Solvent Addition: Add tert-butyl methyl ether (TBME) to achieve the desired concentration (e.g., 0.5 M).

-

Reaction Execution: Stir the resulting mixture at 60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. A color change from pale yellow to a darker orange or brown is often observed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. The aqueous washes remove any inorganic salts.

-

Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry, and its enantiomeric excess (ee) determined by chiral HPLC or GC.[13]

This protocol is self-validating because the successful formation of the chiral product, confirmed by spectroscopic analysis and a high enantiomeric excess, directly validates the efficacy of the chosen catalyst system and conditions.

Conclusion and Outlook

The use of allyl tert-butyl carbonates in palladium-catalyzed reactions provides a powerful and versatile strategy for forming key chemical bonds under mild, base-free conditions. The decarboxylative mechanism offers significant advantages in terms of substrate scope and functional group tolerance. A deep understanding of the catalytic cycle, particularly the interplay between oxidative addition, decarboxylation, and nucleophilic attack, is essential for rational reaction design. Future advancements in this field will likely focus on the development of new, highly active, and selective catalyst systems, further expanding the synthetic utility of this elegant transformation in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

-

Amatore, C., Gamez, S., Jutand, A., Meyer, G., Moreno-Mañas, M., Morral, L., & Pleixats, R. (2000). Oxidative Addition of Allylic Carbonates to palladium(0) Complexes: Reversibility and Isomerization. Chemistry - A European Journal. Available at: [Link]<3372::aid-chem3372>3.0.co;2-v

- Grokipedia. (n.d.). Tsuji–Trost reaction.

- Sci-Hub. (n.d.). Oxidative Addition of Allylic Carbonates to Palladium(0) Complexes: Reversibility and Isomerization.

- Behenna, D. C., & Stoltz, B. M. (2004). The Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Acyclic Ketone Enolates. Journal of the American Chemical Society.

-

Chen, W., et al. (2002). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organic Letters. Available at: [Link]

- Tunge, J. A., & Burger, E. C. (2005). Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. European Journal of Organic Chemistry.

- University of Liverpool IT Services. (n.d.). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids.

- NROChemistry. (n.d.). Tsuji-Trost Allylation.

- Nilsson, P., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Current Organic Chemistry.

- Semantic Scholar. (n.d.). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids.

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Available at: [Link]

- Wikipedia. (n.d.). Tsuji–Trost reaction.

-

Keith, J. A., et al. (2007). The Reaction Mechanism of the Enantioselective Tsuji Allylation: Inner-Sphere and Outer-Sphere Pathways, Internal Rearrangements, and Asymmetric C–C Bond Formation. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates. Available at: [Link]

- ResearchGate. (n.d.). Application of SDP Ligands for Pd‐Catalyzed Allylic Alkylation.

-

Royal Society of Chemistry. (2020). Palladium-catalyzed allylic allenylation of homoallyl alcohols with propargylic carbonates. Organic Chemistry Frontiers. Available at: [Link]

- Mohr, J. T., et al. (2008).

- Gouverneur, V., et al. (2000). Palladium-catalyzed substitution of allylic fluorides. Journal of the Chemical Society, Perkin Transactions 1.

- ChemRxiv. (n.d.). DFT Mechanistic Investigation of an Enantioselective Tsuji–Trost Allylation Reaction.

- Morken, J. P., et al. (2010). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society.

-

Trost, B. M., & Zhang, T. (2011). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

-

Weaver, J. D., & Tunge, J. A. (2019). Origin of Protonation Side Products in Pd-Catalyzed Decarboxylative Allylation Reactions. ChemRxiv. Available at: [Link]

- ResearchGate. (n.d.). Tsuji's mechanism for the palladium‐catalyzed decarboxylation of allyl β‐keto esters and allyl enol carbonates.

- J-GLOBAL. (n.d.). Oxidative Addition of Allylic Carbonates to Palladium(0) Complexes: Reversibility and Isomerization.

-

Chinese Chemical Society. (2021). Stereodivergent Pd/Cu Catalysis for Asymmetric Desymmetric Alkylation of Allylic Geminal Dicarboxylates. CCS Chemistry. Available at: [Link]

- Stoltz, B. M., et al. (2016). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Organic Letters.

- Carreira, E. M., et al. (2016). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst.

-

ACS Publications. (n.d.). Interaction of palladium(0) complexes with allylic acetates, allyl ethers, allyl phenyl chalcogenides, allylic alcohols, and allylamines. Oxidative addition, condensation, disproportionation, and .pi.-complex formation. Available at: [Link]

-

Tsuji, J. (1986). New synthetic reactions of allyl alkyl carbonates, allyl .beta.-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Accounts of Chemical Research. Available at: [Link]

- RJPT. (n.d.). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds.

- Hartwig, J. F., et al. (2013). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation. Journal of the American Chemical Society.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 7. Tsuji-Trost Reaction [organic-chemistry.org]

- 8. Oxidative addition of allylic carbonates to palladium(0) complexes: reversibility and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Allyl tert-butyl carbonate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Allyl tert-butyl Carbonate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₈H₁₄O₃, MW: 158.19 g/mol ), a key reagent in organic synthesis, particularly in palladium-catalyzed allylic substitution reactions.[1] Understanding its spectral signature is paramount for confirming its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the complete connectivity and confirm the presence of both the allyl and tert-butyl moieties.

¹H NMR Spectroscopy (Proton NMR)

Proton NMR provides a detailed map of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals for the tert-butyl group and the three unique protons of the allyl group.

Causality and Interpretation: The chemical shift (δ) of each proton is dictated by its local electronic environment. The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet signal far upfield. In contrast, the protons of the allyl group are deshielded to varying degrees by the adjacent oxygen atom and the C=C double bond. The terminal vinyl protons (=CH₂) are diastereotopic, leading to two distinct signals, each coupled to the internal vinyl proton (-CH=). This internal proton, being coupled to three other protons, appears as a complex multiplet.

Table 1: Summary of ¹H NMR Data for this compound (CDCl₃, 400 MHz)

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| Ha | ~ 5.95 - 5.85 | ddt | 1H | Jac ≈ 17.2, Jab ≈ 10.5, Jad ≈ 5.7 | Vinyl proton deshielded by the double bond and coupled to three other protons. |

| Hb | ~ 5.30 | dq | 1H | Jab ≈ 10.5, Jbc(gem) ≈ 1.5 | Terminal vinyl proton (cis to Ha), showing both geminal and vicinal coupling. |

| Hc | ~ 5.23 | dq | 1H | Jac ≈ 17.2, Jbc(gem) ≈ 1.5 | Terminal vinyl proton (trans to Ha), showing both geminal and vicinal coupling. |

| Hd | ~ 4.59 | dt | 2H | Jad ≈ 5.7, Jbd/cd ≈ 1.5 | Methylene protons adjacent to the carbonate oxygen, deshielded and showing allylic coupling. |

| He | ~ 1.48 | s | 9H | N/A | Nine equivalent methyl protons of the sterically bulky and shielded tert-butyl group. |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

Caption: A simplified EI fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample, typically dissolved in a suitable solvent like methanol or acetonitrile, into the ion source. This is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization (ESI example): For ESI, the sample solution is sprayed through a high-voltage capillary to create charged droplets. [2]As the solvent evaporates, gas-phase ions (like [M+H]⁺ or [M+Na]⁺) are formed.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. True structural confirmation comes from the synergistic integration of all three methods. NMR establishes the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides substructural information through fragmentation.

Caption: Integrated workflow for structural elucidation.

References

-

Kintek Solution. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis. Available from: [Link]

-

Slideshare. Sampling techniques for ir. Available from: [Link]

-

Fiveable. IR instrumentation and sampling techniques | Spectroscopy Class Notes. Available from: [Link]

-

ResearchGate. How to prepare IR samples?. Available from: [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023-08-23). Available from: [Link]

-

Waters. Common Ionization Methods. Available from: [Link]

-

University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

-

Chemistry LibreTexts. 2.3: Ionization Techniques. (2023-02-11). Available from: [Link]

-

PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). (2025-07-15). Available from: [Link]

-

The Royal Society of Chemistry. Formation of Allylated Quaternary Carbon Centers via C–O/C–O Bond Fragmentation of Oxalates and Allyl Carbonates. Available from: [Link]

-

PubChem. Allyl-t-butylcarbonate | C8H14O3 | CID 11194471. Available from: [Link]

-

ResearchGate. What is the most suitable NMR solvent for carbon-based materials?. (2020-12-26). Available from: [Link]

-

PubChemLite. Allyl-t-butylcarbonate (C8H14O3). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018-09-01). Available from: [Link]

Sources

Discovery and historical development of Allyl tert-butyl carbonate

An In-Depth Technical Guide to Allyl tert-butyl Carbonate: From Serendipitous Utility to Synthetic Staple

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a cornerstone reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed allylic substitution reactions. Its unique ability to generate a non-nucleophilic tert-butoxide leaving group upon decarboxylation offers distinct advantages in terms of reaction cleanliness and yield, setting it apart from other allylic electrophiles. This guide provides a comprehensive exploration of the historical development of this compound, not as a singular "discovery" but as an evolution driven by the demands of transition metal catalysis. We will delve into the mechanistic principles that underpin its utility, provide detailed, field-proven experimental protocols for its synthesis and application, and present a comparative analysis of its performance against other common allylating agents.

The Genesis of a Reagent: The Rise of Palladium-Catalyzed Allylic Alkylation

The story of this compound is intrinsically linked to the groundbreaking work of Jiro Tsuji and Barry M. Trost in the 1960s and 1970s. Their development of the palladium-catalyzed allylic substitution reaction, now widely known as the Tsuji-Trost reaction, created a powerful new method for carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formation.[1][2][3] The core of this reaction involves the oxidative addition of a Pd(0) catalyst to an allylic electrophile, forming a π-allylpalladium(II) intermediate. This complex is then attacked by a nucleophile to yield the desired product and regenerate the Pd(0) catalyst.[2]

Early iterations of this chemistry utilized allylic acetates and halides as substrates.[4] However, these reactions often required basic conditions to generate the active nucleophile, which could be incompatible with sensitive functional groups. This limitation spurred the search for alternative allylic partners that could function under neutral conditions.

The Innovation of Allylic Carbonates

In the early 1980s, Jiro Tsuji's research group identified allylic carbonates as superior electrophiles for this transformation.[5] They demonstrated that these reagents could undergo palladium-catalyzed decarboxylation to generate a π-allylpalladium intermediate and an alkoxide. The in-situ generation of the alkoxide base was sufficient to deprotonate many "soft" nucleophiles (typically those with a pKa < 25), allowing the reaction to proceed under overall neutral conditions.[1] This was a significant leap forward, broadening the scope and functional group tolerance of allylic alkylations.

Caption: The generalized Tsuji-Trost catalytic cycle.

The tert-Butyl Advantage: Solving the Byproduct Problem

While the use of allyl carbonates was a significant advance, a subtle but critical issue remained. The decarboxylation of simple allyl alkyl carbonates, such as allyl methyl carbonate or allyl ethyl carbonate, generates methoxide or ethoxide, respectively. These alkoxides are not only bases but also potent nucleophiles. Consequently, they can compete with the desired nucleophile, leading to the formation of unwanted allylic ether byproducts and reducing the overall yield of the target molecule.[6]

This is where the unique properties of This compound come to the forefront. Its emergence as a reagent of choice was a direct solution to this problem.[6]

Upon palladium-catalyzed decarboxylation, this compound generates tert-butoxide . Due to its significant steric bulk, tert-butoxide is a strong, non-nucleophilic base. It is highly effective at deprotonating the desired carbon nucleophile but is too sterically hindered to compete in the nucleophilic attack on the π-allylpalladium intermediate. This results in cleaner reactions, higher yields of the desired product, and simpler purification.[6][7]

Comparative Data: The Leaving Group Effect

| Allyl Carbonate | Generated Alkoxide | Nucleophilicity | Typical Outcome |

| Allyl Methyl Carbonate | Methoxide (MeO⁻) | High | Competitive formation of allyl methyl ether byproduct. |

| Allyl Ethyl Carbonate | Ethoxide (EtO⁻) | High | Competitive formation of allyl ethyl ether byproduct. |

| This compound | tert-Butoxide (t-BuO⁻) | Very Low | Clean formation of the desired allylated product. |

Synthesis of this compound: A Refined Protocol

While early synthetic methods may have been cumbersome, a highly efficient and straightforward procedure has been established, making this compound readily accessible in any research laboratory. The optimized approach utilizes the reaction of allyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the widely accepted method described in the literature.[6]

Materials:

-

Allyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add allyl alcohol (1.0 equivalent).

-

Dissolve the allyl alcohol in acetonitrile (or an appropriate solvent) to a concentration of approximately 0.5 M.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Add a catalytic amount of DMAP (0.05 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting allyl alcohol is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted DMAP and other water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound as a colorless liquid.

Application in Complex Synthesis: The Tsuji-Trost Asymmetric Allylic Alkylation (AAA)

The advantages of this compound are particularly pronounced in asymmetric synthesis, where high fidelity and minimal side reactions are paramount. In the Trost Asymmetric Allylic Alkylation (AAA), a chiral ligand on the palladium catalyst controls the stereochemical outcome of the nucleophilic attack.[8]

A notable application is in the synthesis of (-)-ranirestat, an aldose reductase inhibitor. In this synthesis, a modified Trost ligand was used to catalyze the reaction between an this compound and an amidomalonate derivative, establishing a key stereocenter with high enantioselectivity.[9]

Experimental Protocol: Representative Pd-Catalyzed Allylation

This protocol is a generalized procedure for a typical Tsuji-Trost reaction using this compound.

Materials:

-

This compound (1.2 equivalents)

-

Pronucleophile (e.g., dimethyl malonate, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Phosphine ligand (e.g., dppe, 5 mol%)

-

Anhydrous, degassed solvent (e.g., THF or Dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pronucleophile (1.0 equivalent).

-

Add the palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and the phosphine ligand (e.g., 1,2-bis(diphenylphosphino)ethane, dppe).

-

Add anhydrous, degassed solvent via syringe and stir the mixture for 15-20 minutes to allow for catalyst pre-formation.

-

Add the this compound (1.2 equivalents) to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the allylated product.

Conclusion and Future Outlook

The historical development of this compound is a prime example of how the needs of synthetic methodology drive reagent innovation. While its initial synthesis may not be a landmark event in itself, its adoption and popularization by the pioneers of palladium catalysis have cemented its place as an indispensable tool. The key takeaway for researchers is the principle of rational reagent design: the steric and electronic properties of a leaving group can be fine-tuned to eliminate side reactions and enhance the efficiency of a catalytic cycle. As synthetic chemistry continues to tackle increasingly complex targets, the lessons learned from the evolution of reagents like this compound will remain fundamental to achieving success.

References

-

Trost, B. M., et al. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews.[9]

-

Trost, B. M. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PMC.[1]

-

SynArchive. Trost Asymmetic Allylation Alkylation. SynArchive.[8]

-

Tsuji, J., et al. New synthetic reactions of allyl alkyl carbonates, allyl .beta.-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Accounts of Chemical Research.[5]

-

Smolecule. tert-Butyl (3-(quinolin-3-yl)allyl) carbonate. Smolecule.[10]

-

Wikipedia. Tsuji–Trost reaction. Wikipedia.[2]

-

Morken, J. P., et al. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling. PMC.[11]

-

Tsuji, J. Theme Issue in Memory to Professor Jiro Tsuji (1927–2022). MDPI.[3]

-

Tsuji, J., et al. The Palladium-Catalyzed Cross-Coupling Reaction of Organosilicon Compounds with Allylic Carbonates or Diene Monoxides. Oxford Academic.[12]

-

Trost, B. M., et al. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC.[13]

-

BenchChem. This compound | 70122-89-3. BenchChem.[6]

-

Trost, B. M., et al. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PMC.[14]

-

Engelin, C. J., & Fristrup, P. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.[4]

-

Nolan, S. P., et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC.[15]

-

Fernandes, R. A. Catalytic allylic functionalization via π-allyl palladium chemistry. RSC Publishing.[7]

Sources

- 1. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Catalytic allylic functionalization via π-allyl palladium chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy tert-Butyl (3-(quinolin-3-yl)allyl) carbonate [smolecule.com]

- 11. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Reactivity Patterns of Allyl tert-Butyl Carbonate

Abstract

Allyl tert-butyl carbonate has emerged as a cornerstone reagent in modern synthetic organic chemistry, prized for its unique reactivity profile in palladium-catalyzed transformations. This guide provides a comprehensive exploration of its core reactivity patterns, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles that govern its behavior. We will dissect the celebrated Tsuji-Trost reaction, delve into the strategic advantages conferred by the tert-butyl carbonate leaving group, and explore advanced applications in decarboxylative and asymmetric catalysis. This document is designed to serve as a technical resource, furnishing researchers with the foundational knowledge and practical insights required to effectively harness the synthetic potential of this versatile molecule.

Introduction: The Strategic Advantage of this compound

In the vast toolkit of synthetic chemistry, reagents that offer high efficiency, selectivity, and operational simplicity are of paramount importance. This compound fits this description, serving primarily as a superior electrophile for the introduction of the allyl group in palladium-catalyzed allylic substitution reactions.[1][2] Its rise to prominence is directly linked to the development and refinement of the Tsuji-Trost reaction, a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[3]

Unlike simpler allyl carbonates or halides, the tert-butyl derivative provides a distinct advantage: upon activation by a palladium(0) catalyst, it undergoes a clean decarboxylation to generate a non-nucleophilic tert-butoxide anion and carbon dioxide.[4] This minimizes the formation of undesirable ether byproducts that can plague reactions using other allylic precursors, resulting in cleaner reaction profiles and higher yields.[4] This inherent feature has established this compound as a reagent of choice for constructing complex molecular architectures under mild conditions.[4]

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is crucial for any widely used reagent. An optimized, high-yielding protocol for this compound avoids the sluggishness of older phase-transfer catalysis methods.[4]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 70122-89-3 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Physical Form | Liquid |

| Storage | 2-8°C, Sealed in dry conditions |

Experimental Protocol: Synthesis of this compound[4]

-

Reagents & Setup: To a round-bottom flask charged with a magnetic stir bar, add allyl alcohol (1.0 eq.), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), and a suitable solvent such as dichloromethane (DCM).

-

Catalysis: Add 4-(N,N-Dimethylamino)pyridine (DMAP) (0.05 eq.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of allyl alcohol. The reaction is typically complete within a few hours.

-

Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford this compound as a clear liquid. The simplicity of this procedure makes the reagent readily accessible in most laboratory settings.

Core Reactivity: The Palladium-Catalyzed Tsuji-Trost Reaction

The quintessential reactivity pattern of this compound is the Tsuji-Trost allylic alkylation. This reaction involves the substitution of the allylic carbonate with a wide variety of nucleophiles, catalyzed by a palladium(0) complex.[2][5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle, which is the foundation for understanding its selectivity and scope.[2]

-

Coordination: The cycle begins with the coordination of the palladium(0) catalyst, often bearing phosphine ligands, to the double bond of the this compound, forming an η²-π-olefin complex.[5]

-

Oxidative Addition: This is the key activation step. The palladium atom inserts into the carbon-oxygen bond of the carbonate, leading to the expulsion of the leaving group and the formation of a cationic η³-π-allylpalladium(II) intermediate. This step typically occurs with an inversion of configuration at the carbon center.[2][6]

-

Decarboxylation & Nucleophilic Attack: The unstable tert-butoxycarbonyl anion rapidly decarboxylates to form the stable products CO₂ and the tert-butoxide anion. Concurrently, the nucleophile attacks the π-allyl complex. For "soft" nucleophiles (pKa of conjugate acid < 25), this attack occurs on the external face of the allyl ligand, usually at the less sterically hindered terminus.[5][6] This step also proceeds with inversion of configuration.

-

Reductive Elimination & Catalyst Regeneration: Following nucleophilic attack, the product dissociates, regenerating the palladium(0) catalyst, which can then enter a new cycle.

The overall stereochemical outcome is a net retention of configuration, as the reaction involves two successive inversions.

Figure 1: The catalytic cycle of the Tsuji-Trost reaction.

Regioselectivity

For unsymmetrical allyl carbonates, the nucleophile typically attacks the less sterically hindered carbon of the π-allyl intermediate.[5] This regioselectivity is a key feature, allowing for predictable synthetic outcomes. However, the choice of ligands, nucleophile size, and other reaction parameters can sometimes be tuned to favor attack at the more substituted position.

Advanced Reactivity: Decarboxylative and Asymmetric Transformations

Building upon the fundamental Tsuji-Trost mechanism, this compound and its derivatives are central to more sophisticated synthetic strategies.

Decarboxylative Allylic Alkylation (DAA)

A powerful extension of the core reactivity is the Decarboxylative Allylic Alkylation (DAA), where the leaving group is part of the nucleophile itself.[1][7] In a typical example, an allyl enol carbonate is used as the substrate. Upon oxidative addition to Pd(0), two key species are generated simultaneously: the electrophilic π-allylpalladium cation and the enolate nucleophile (via decarboxylation).[8]

This strategy offers a significant advantage: it allows for the regiospecific generation of enolates under neutral conditions, bypassing the need for strong bases and the potential side reactions associated with pre-formed enolates, such as isomerization or self-condensation.[7][8]

Figure 2: Conceptual workflow for Decarboxylative Allylic Alkylation (DAA).

Asymmetric Allylic Alkylation (AAA)

The synthesis of chiral molecules is a central goal of drug development. The Trost Asymmetric Allylic Alkylation (AAA) modifies the standard reaction by employing a chiral ligand environment around the palladium catalyst.[2] These chiral ligands, such as the Trost ligands or derivatives of BINAP, create a chiral pocket around the π-allyl intermediate.[9][10] This forces the incoming nucleophile to attack one of the two prochiral termini of the allyl fragment preferentially, leading to the formation of one enantiomer of the product in high excess.[9][11] this compound is an excellent substrate for these reactions, providing high levels of enantioselectivity (up to >99% ee) for a variety of cyclic and acyclic substrates.[9]

Representative Experimental Protocol: A Model Tsuji-Trost Reaction

This protocol describes the allylation of dimethyl malonate, a common "soft" nucleophile.

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable solvent like dry THF.

-

Nucleophile Generation: In a separate flask, prepare the sodium salt of dimethyl malonate. Add dimethyl malonate (1.2 eq.) dropwise to a suspension of a base like sodium hydride (NaH, 1.1 eq.) in dry THF at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

-

Reaction: Add the solution of the pre-formed nucleophile to the catalyst-containing flask. Then, add this compound (1.0 eq.) dropwise.

-

Heating & Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours. Monitor the reaction's progress by TLC or GC-MS.

-

Quench & Extraction: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired allylated malonate.

Self-Validation: The success of the protocol is validated by obtaining the product in high yield with spectroscopic data (¹H NMR, ¹³C NMR) consistent with the expected structure. The absence of significant O-allylated byproducts confirms the clean reactivity profile imparted by the tert-butyl carbonate group.

Conclusion

This compound is more than a simple allylating agent; it is a sophisticated tool that enables clean, efficient, and highly selective bond formations. Its fundamental reactivity is centered on the palladium-catalyzed Tsuji-Trost reaction, where the unique nature of the tert-butyl carbonate leaving group is key to minimizing side reactions. This core principle has been brilliantly extended to powerful decarboxylative and asymmetric transformations, providing access to complex chiral molecules that are crucial for pharmaceutical and materials science research. A thorough understanding of the mechanistic principles outlined in this guide will empower scientists to leverage the full synthetic potential of this versatile reagent.

References

- Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC - NIH. (n.d.).

- Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC. (n.d.).

- Transition Metal-Catalyzed Decarboxylative Allylation and Benzyl

- Tsuji–Trost reaction - Grokipedia. (n.d.). Grokipedia.

- Allyl tert-butyl carbon

- Tsuji–Trost reaction - Wikipedia. (n.d.). Wikipedia.

- Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal.

- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021).

- Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates. (2009).

- Tsuji-Trost Allyl

- Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. (2018). Thieme.

- Allyl tert-butyl carbon

Sources

- 1. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. Tsuji-Trost Reaction [organic-chemistry.org]

- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 7. scispace.com [scispace.com]

- 8. Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.de [thieme-connect.de]

Allyl tert-Butyl Carbonate: A Comprehensive Technical Guide for the Research Scientist

Introduction

Allyl tert-butyl carbonate (ATBC), identified by the CAS Number 70122-89-3, is a versatile bifunctional molecule that has garnered significant interest within the realms of organic synthesis and materials science.[1][2] Its unique structure, incorporating both a reactive allyl group and a thermally labile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable reagent and building block in a multitude of chemical transformations. This guide provides an in-depth exploration of the physical properties, spectroscopic signature, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a colorless liquid under standard conditions. A comprehensive summary of its key physical and chemical properties is presented in the table below, providing essential data for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| CAS Number | 70122-89-3 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Boiling Point | 100 °C at 15 Torr | |

| Density | Predicted: 0.955 g/cm³ | |

| Solubility | Good solubility in polar aprotic solvents (THF, dichloromethane, acetonitrile); Moderate solubility in methanol and ethanol; Poor solubility in water and petroleum ether. | |

| Physical Form | Liquid |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is paramount for its identification and for monitoring reaction progress.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl and tert-butyl moieties. The protons of the allyl group give rise to a complex splitting pattern in the olefinic region, while the nine equivalent protons of the tert-butyl group appear as a sharp singlet in the upfield region.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | -CH= |

| ~5.3 | m | 2H | =CH₂ |

| ~4.5 | d | 2H | -O-CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

Diagram of the ¹H NMR Workflow

Caption: Workflow for obtaining and interpreting a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretch of the carbonate group and various C-H and C=C vibrations of the allyl and tert-butyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2980, 2930 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (carbonate) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250, 1150 | Strong | C-O stretch (carbonate) |

Diagram of the IR Spectroscopy Workflow

Sources

The Pivotal Role of Di-tert-butyl Dicarbonate in the Synthesis of Allyl tert-butyl Carbonate: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of allyl tert-butyl carbonate, with a particular focus on the critical role of di-tert-butyl dicarbonate (Boc-anhydride). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will delve into the mechanistic intricacies of the reaction, provide field-proven insights into experimental choices, and offer detailed protocols for the successful synthesis and purification of the target compound.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule in organic synthesis. The allyl group serves as a versatile handle for a variety of chemical transformations, including palladium-catalyzed allylic alkylations, while the tert-butoxycarbonyl (Boc) group is a widely employed protecting group for alcohols. This unique combination makes this compound a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The ability to selectively introduce the tert-butoxycarbonyl group onto allyl alcohol is therefore of significant practical importance.

Di-tert-butyl dicarbonate, commonly known as Boc-anhydride, has emerged as the reagent of choice for this transformation. While primarily recognized for its extensive use in the protection of amines, its application has been successfully extended to the protection of less nucleophilic functional groups, such as alcohols.[1] This guide will elucidate the nuances of this reaction, providing a robust framework for its practical application.

The Heart of the Reaction: The Role and Mechanism of Di-tert-butyl Dicarbonate

The synthesis of this compound from allyl alcohol and di-tert-butyl dicarbonate is fundamentally an acylation reaction. However, the relatively low nucleophilicity of the hydroxyl group in allyl alcohol necessitates the use of a catalyst to achieve efficient conversion. 4-(Dimethylamino)pyridine (DMAP) has proven to be an exceptionally effective catalyst for this purpose.

The Uncatalyzed Reaction: A High Barrier to Overcome

In the absence of a catalyst, the direct reaction between allyl alcohol and Boc-anhydride is exceedingly slow. The electrophilicity of the carbonyl carbons in Boc-anhydride is not sufficient to readily react with the weakly nucleophilic allyl alcohol. This kinetic barrier makes the uncatalyzed pathway impractical for synthetic applications.

DMAP Catalysis: A Nucleophilic Pathway to Success

The remarkable efficacy of DMAP in catalyzing this reaction stems from its role as a potent nucleophilic catalyst.[2] The mechanism proceeds through a distinct, lower-energy pathway compared to the uncatalyzed reaction.[2]

The accepted mechanism for the DMAP-catalyzed acylation of an alcohol with Boc-anhydride can be broken down into the following key steps:

-

Activation of Boc-Anhydride: The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of DMAP on one of the carbonyl carbons of di-tert-butyl dicarbonate. This step is rapid and results in the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.[2]

-

Nucleophilic Attack by Allyl Alcohol: The activated N-tert-butoxycarbonylpyridinium species is a significantly more potent acylating agent than Boc-anhydride itself. The allyl alcohol, acting as a nucleophile, then attacks the carbonyl carbon of this intermediate.

-

Formation of the Product and Catalyst Regeneration: This attack leads to the formation of this compound and the regeneration of the DMAP catalyst. The tert-butoxide generated in the first step acts as a base to deprotonate the oxonium ion intermediate.

An auxiliary, non-nucleophilic base, such as triethylamine (NEt₃), is often included in the reaction mixture. Its primary role is to neutralize the tert-butoxycarboxylic acid that can be formed as a byproduct, preventing the protonation and deactivation of the DMAP catalyst.[2]

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. It is crucial that all reagents are of high purity and solvents are anhydrous to ensure optimal yield and minimize side reactions.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Allyl alcohol | Anhydrous, ≥99% | Standard Chemical Supplier |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Standard Chemical Supplier |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard Chemical Supplier |

| Triethylamine (NEt₃) | ≥99.5%, distilled | Standard Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - |

| Brine (saturated NaCl solution) | Reagent Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | - |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add allyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

-

Addition of Base and Catalyst: Add triethylamine (1.2 eq.) and 4-(dimethylamino)pyridine (0.1 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the Boc-anhydride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices and Troubleshooting

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of Boc-anhydride, which would reduce the yield and introduce impurities.

-

Order of Addition: Adding the Boc-anhydride solution slowly at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Role of Triethylamine: As a non-nucleophilic base, triethylamine neutralizes the acidic byproducts without competing with DMAP in the catalytic cycle.

-

Aqueous Workup: The washing steps are essential to remove unreacted reagents, the catalyst, and water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species, while the ammonium chloride wash removes residual amines.

-

Troubleshooting - Low Yield: If the yield is low, consider the following:

-

Purity of Reagents: Ensure all reagents, especially allyl alcohol and Boc-anhydride, are of high purity and free from water.

-

Reaction Time: The reaction may require a longer duration for complete conversion. Monitor closely by TLC.

-

Catalyst Loading: For less reactive substrates, a slightly higher loading of DMAP may be beneficial, though this can sometimes promote side reactions.[3]

-

Potential Side Reactions

While the DMAP-catalyzed reaction is generally efficient, there are potential side reactions to be aware of:

-

Formation of Di-allyl Carbonate: Under certain conditions, particularly with higher catalyst loading or elevated temperatures, the formation of the symmetrical di-allyl carbonate can occur.[1]

-

Formation of tert-Butyl Ethers: Although less common with primary alcohols like allyl alcohol, the formation of tert-butyl ethers can be a side reaction, especially in the presence of certain Lewis acid catalysts.[4]

Careful control of the reaction conditions, as outlined in the protocol, will help to minimize these side reactions.

Conclusion

The synthesis of this compound via the DMAP-catalyzed reaction of allyl alcohol with di-tert-butyl dicarbonate is a robust and reliable method. The key to success lies in understanding the nucleophilic catalysis mechanism of DMAP, which activates the otherwise unreactive Boc-anhydride towards the alcohol. By adhering to the principles of anhydrous reaction conditions, controlled addition of reagents, and thorough purification, researchers can consistently obtain high yields of the desired product. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors.

References

-

Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]

- Process for preparing allyl carbonates, colourless bis\allyl carbonates, process for preparing polymers thereof and polymers th. (n.d.).

-

Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. (2025). ResearchGate. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2002). The Journal of Organic Chemistry, 67(10), 3369–3383. [Link]

-

Liu, Y., Zhang, Y., Qu, Y., Liu, Q., Cao, K., Yan, F., Zhang, L., Li, X., Zhao, Z., & Liu, H. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

-